Cas no 24439-45-0 (ethyl (5-chloro-2-methoxyphenyl)carbamoylformate)

ethyl (5-chloro-2-methoxyphenyl)carbamoylformate Chemical and Physical Properties
Names and Identifiers
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- ethyl (5-chloro-2-methoxyanilino)(oxo)acetate
- ethyl (5-chloro-2-methoxyphenyl)carbamoylformate
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- MDL: MFCD02575974
- Inchi: 1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,13,14)
- InChI Key: HLPQUXPBKQWRTO-UHFFFAOYSA-N
- SMILES: C(=O)(C(OCC)=O)NC1C(OC)=CC=C(Cl)C=1
ethyl (5-chloro-2-methoxyphenyl)carbamoylformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236293-0.05g |
ethyl [(5-chloro-2-methoxyphenyl)carbamoyl]formate |
24439-45-0 | 95% | 0.05g |
$29.0 | 2024-06-19 | |
Key Organics Ltd | BS-4737-5MG |
ethyl [(5-chloro-2-methoxyphenyl)amino](oxo)acetate |
24439-45-0 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Key Organics Ltd | BS-4737-1MG |
ethyl [(5-chloro-2-methoxyphenyl)amino](oxo)acetate |
24439-45-0 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Enamine | EN300-236293-0.25g |
ethyl [(5-chloro-2-methoxyphenyl)carbamoyl]formate |
24439-45-0 | 95% | 0.25g |
$61.0 | 2024-06-19 | |
Enamine | EN300-236293-5.0g |
ethyl [(5-chloro-2-methoxyphenyl)carbamoyl]formate |
24439-45-0 | 95% | 5.0g |
$493.0 | 2024-06-19 | |
Enamine | EN300-236293-10g |
ethyl [(5-chloro-2-methoxyphenyl)carbamoyl]formate |
24439-45-0 | 10g |
$733.0 | 2023-09-15 | ||
Enamine | EN300-236293-10.0g |
ethyl [(5-chloro-2-methoxyphenyl)carbamoyl]formate |
24439-45-0 | 95% | 10.0g |
$733.0 | 2024-06-19 | |
Key Organics Ltd | BS-4737-50MG |
ethyl [(5-chloro-2-methoxyphenyl)amino](oxo)acetate |
24439-45-0 | >90% | 50mg |
£102.00 | 2023-09-07 | |
Enamine | EN300-236293-1.0g |
ethyl [(5-chloro-2-methoxyphenyl)carbamoyl]formate |
24439-45-0 | 95% | 1.0g |
$169.0 | 2024-06-19 | |
Key Organics Ltd | BS-4737-10MG |
ethyl [(5-chloro-2-methoxyphenyl)amino](oxo)acetate |
24439-45-0 | >90% | 10mg |
£63.00 | 2023-09-07 |
ethyl (5-chloro-2-methoxyphenyl)carbamoylformate Related Literature
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on ethyl (5-chloro-2-methoxyphenyl)carbamoylformate
Research Brief on Ethyl (5-Chloro-2-Methoxyphenyl)Carbamoylformate (CAS: 24439-45-0) in Chemical Biology and Pharmaceutical Applications
Ethyl (5-chloro-2-methoxyphenyl)carbamoylformate (CAS: 24439-45-0) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the chloro and methoxy substituents, make it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the role of ethyl (5-chloro-2-methoxyphenyl)carbamoylformate as a key intermediate in the synthesis of more complex molecules. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, which are critical in targeting cancer pathways. The study reported that derivatives of this compound exhibited selective inhibition against specific kinase isoforms, suggesting its potential as a scaffold for anticancer agents.
In addition to its pharmaceutical applications, research has also explored the compound's agrochemical potential. A 2022 study published in Pest Management Science investigated its efficacy as a precursor for herbicides. The results indicated that certain derivatives of ethyl (5-chloro-2-methoxyphenyl)carbamoylformate displayed herbicidal activity against a range of weed species, with minimal toxicity to non-target organisms. This finding underscores its potential as an environmentally friendly alternative to traditional herbicides.
The synthesis of ethyl (5-chloro-2-methoxyphenyl)carbamoylformate has been optimized in recent years to improve yield and purity. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method that reduces byproduct formation and enhances scalability. This advancement is particularly significant for industrial applications, where cost-effective and efficient synthesis routes are paramount.
Despite these promising developments, challenges remain in the widespread adoption of this compound. Issues such as stability under varying pH conditions and bioavailability in vivo require further investigation. Future research directions may include structural modifications to enhance its pharmacokinetic properties and expand its therapeutic or agrochemical applications. Collaborative efforts between academic and industrial researchers will be essential to address these challenges and unlock the full potential of ethyl (5-chloro-2-methoxyphenyl)carbamoylformate.
In conclusion, ethyl (5-chloro-2-methoxyphenyl)carbamoylformate (CAS: 24439-45-0) represents a versatile and promising compound in the fields of chemical biology and pharmaceuticals. Its applications in drug discovery and agrochemical development, coupled with recent advancements in synthesis methodologies, position it as a valuable tool for researchers. Continued exploration of its properties and derivatives will likely yield further innovations in these domains.
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